2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid
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Overview
Description
2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid is a chemical compound with the molecular formula C8H3ClF4O3 It is known for its unique structure, which includes a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid typically involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenol with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyacetic acid derivative. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The chlorine and fluorine substitutions can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,5,6-Tetrafluorophenoxy)acetic acid: Similar structure but lacks the chlorine substitution.
2,4,5-Trichlorophenoxyacetic acid: Contains multiple chlorine substitutions but lacks fluorine atoms.
5-Chloro-2,4,6-trifluoropyrimidine: A different core structure but similar halogen substitutions.
Uniqueness
2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid is unique due to its specific combination of chlorine and fluorine substitutions on the phenoxy ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetrafluorophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQWCGNAZDXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1F)F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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